Dihydrochlorure de MPP

Vue d'ensemble

Description

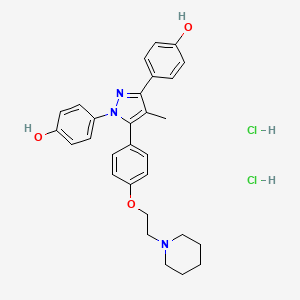

Le méthylpipéridinopyrazole est un composé synthétique non stéroïdien connu pour sa haute sélectivité en tant qu'antagoniste du récepteur des œstrogènes alpha (ERα). Il est largement utilisé dans la recherche scientifique pour étudier la fonction de ce récepteur. Le composé a une formule moléculaire de C29H31N3O3 et une masse molaire de 469,585 g/mol .

Applications De Recherche Scientifique

Methylpiperidino pyrazole is extensively used in scientific research due to its high selectivity for estrogen receptor alpha. Some of its applications include:

Chemistry: Used as a tool to study the function and regulation of estrogen receptors.

Biology: Helps in understanding the role of estrogen receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases related to estrogen receptor dysfunction, such as certain cancers.

Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors

Mécanisme D'action

Target of Action

MPP Dihydrochloride is a highly selective antagonist for the estrogen receptor alpha . It displays over 200-fold selectivity for the estrogen receptor alpha over the estrogen receptor beta . The estrogen receptor alpha plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

MPP Dihydrochloride interacts with its primary target, the estrogen receptor alpha, by binding to it with high affinity . This binding action inhibits the activity of the estrogen receptor alpha, preventing it from exerting its typical effects .

Biochemical Pathways

It is known that the compound’s antagonistic action on the estrogen receptor alpha can influence various downstream effects related to the activity of this receptor .

Pharmacokinetics

It is soluble in dmso to a concentration of at least 20 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The molecular and cellular effects of MPP Dihydrochloride’s action primarily involve the inhibition of the estrogen receptor alpha’s activity . This can lead to changes in the physiological processes that are regulated by this receptor. For instance, MPP Dihydrochloride has been shown to induce significant apoptosis in endometrial cancer cell lines .

Analyse Biochimique

Biochemical Properties

MPP Dihydrochloride plays a significant role in biochemical reactions. It interacts with the estrogen receptor, specifically ER alpha . It has been shown to induce apoptosis in endometrial cancer cells and oLE cell lines .

Cellular Effects

MPP Dihydrochloride has various effects on cells. It can induce apoptosis in certain cell lines, such as endometrial cancer cells and oLE cells . It also has the ability to reverse the positive effects of beta-estradiol .

Molecular Mechanism

The molecular mechanism of MPP Dihydrochloride involves its interaction with the estrogen receptor, specifically ER alpha . It acts as a silent antagonist, displaying a high affinity for ER alpha .

Dosage Effects in Animal Models

The effects of MPP Dihydrochloride can vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le méthylpipéridinopyrazole peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés d'hydrazine avec des β-dicétones. Cette réaction se produit généralement en présence d'un catalyseur tel que l'iode ou dans des conditions de micro-ondes pour améliorer la vitesse de réaction et le rendement .

Méthodes de production industrielle : La production industrielle de méthylpipéridinopyrazole implique souvent des approches de chimie verte, telles que l'utilisation de l'eau comme solvant et l'utilisation de catalyseurs respectueux de l'environnement. Ces méthodes visent à réduire l'impact environnemental et à améliorer la durabilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le méthylpipéridinopyrazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle pyrazole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des réactifs comme les halogènes, les agents alkylants et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés pyrazole substitués, qui peuvent avoir des propriétés biologiques et chimiques différentes .

4. Applications de la recherche scientifique

Le méthylpipéridinopyrazole est largement utilisé dans la recherche scientifique en raison de sa haute sélectivité pour le récepteur des œstrogènes alpha. Voici quelques-unes de ses applications :

Chimie : Utilisé comme outil pour étudier la fonction et la régulation des récepteurs des œstrogènes.

Biologie : Aide à comprendre le rôle des récepteurs des œstrogènes dans divers processus biologiques.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies liées à un dysfonctionnement du récepteur des œstrogènes, comme certains cancers.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs des œstrogènes

5. Mécanisme d'action

Le méthylpipéridinopyrazole exerce ses effets en se liant sélectivement au récepteur des œstrogènes alpha, inhibant ainsi son activité. Cette inhibition empêche le récepteur d'activer la transcription des gènes, ce qui est essentiel pour ses fonctions biologiques. Le composé présente une sélectivité 200 fois supérieure pour le récepteur des œstrogènes alpha par rapport au récepteur des œstrogènes bêta et une sélectivité 1 000 fois supérieure pour bloquer la transcription des gènes médiée par le récepteur des œstrogènes alpha par rapport à celle du récepteur des œstrogènes bêta .

Comparaison Avec Des Composés Similaires

Le méthylpipéridinopyrazole est unique en raison de sa haute sélectivité pour le récepteur des œstrogènes alpha. Parmi les composés similaires, on trouve :

Propylpyrazoletriol : Un autre antagoniste sélectif du récepteur des œstrogènes alpha.

Diarylpropionitrile : Sélectif pour le récepteur des œstrogènes bêta.

Prinaberel : Un agoniste sélectif du récepteur des œstrogènes bêta.

Liquiritigenine : Un composé naturel avec une activité sélective du récepteur des œstrogènes bêta

Ces composés diffèrent par leur sélectivité et leurs activités biologiques, ce qui fait du méthylpipéridinopyrazole un outil précieux pour l'étude spécifique du récepteur des œstrogènes alpha.

Propriétés

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGPGWHIIHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045817 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289726-02-9, 2512204-77-0 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPIPERIDINOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

A1: MPP dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a selective antagonist of the estrogen receptor alpha (ERα) [, , , , , , , ]. This means that it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and exerting its effects.

Q2: What are the downstream effects of MPP dihydrochloride binding to ERα?

A2: By blocking ERα, MPP dihydrochloride inhibits the estrogen signaling pathway. This can lead to various downstream effects depending on the cell type and context. For example, in ERα-positive endometrial cancer cells, MPP dihydrochloride was shown to decrease cell proliferation, reduce ERα activity, and decrease the expression of ERα and its phosphorylated form (p-ERα) [, ]. In primary cultures of rat mesencephalic neurons, MPP dihydrochloride partially blocked the neuroprotective effects of estrogen against injury induced by activated microglia, suggesting involvement of both ERα and ERβ in this process [, ].

Q3: How does the selectivity of MPP dihydrochloride for ERα compare to other estrogen receptor antagonists?

A3: MPP dihydrochloride exhibits a higher selectivity for ERα compared to some other antagonists like ICI 182,780, which blocks both ERα and ERβ [, , , , ]. This selectivity makes MPP dihydrochloride a valuable tool for dissecting the specific roles of ERα in various biological processes.

Q4: What are some examples of how MPP dihydrochloride is used in scientific research?

A4: MPP dihydrochloride is frequently employed in research to:

- Investigate the role of ERα in various diseases: Researchers used MPP dihydrochloride to explore the role of ERα in endometrial cancer [, ], neuroprotection [, , ], benign prostatic hyperplasia [], and colorectal cancer [].

- Elucidate the mechanisms of estrogen signaling: By blocking ERα, researchers can determine the specific contributions of this receptor subtype to downstream effects [, , ].

- Develop and test novel ERα-targeted therapies: MPP dihydrochloride can serve as a benchmark compound for comparing the efficacy and selectivity of newly developed ERα antagonists [, , ].

Q5: Have any studies looked into the pharmacokinetics or pharmacodynamics of MPP dihydrochloride?

A6: The provided research abstracts do not delve into detailed pharmacokinetic or pharmacodynamic studies of MPP dihydrochloride. While some studies mention in vivo experiments [, , , ], they primarily focus on the compound's effects rather than its absorption, distribution, metabolism, and excretion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)